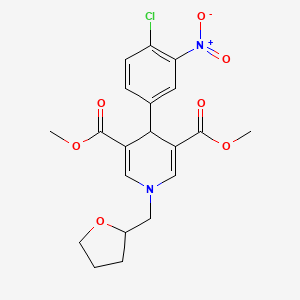![molecular formula C22H29N5O5S B3957734 1-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}-4-(METHYLSULFONYL)PIPERAZINE](/img/structure/B3957734.png)
1-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}-4-(METHYLSULFONYL)PIPERAZINE
Vue d'ensemble
Description
1-{3-[4-(4-Methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(4-methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[4-(4-Methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Glacial acetic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing nitro groups.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Applications De Recherche Scientifique
1-{3-[4-(4-Methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 1-{3-[4-(4-methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and used in "party pills".
1-(4-Nitrophenyl)piperazine: Used as an intermediate in organic synthesis.
1-(4-Chlorophenyl)piperazine: Studied for its biological activities.
Uniqueness
1-{3-[4-(4-Methoxyphenyl)piperazino]-4-nitrophenyl}-4-(methylsulfonyl)piperazine is unique due to the presence of both methoxyphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S/c1-32-20-6-3-18(4-7-20)23-9-11-25(12-10-23)22-17-19(5-8-21(22)27(28)29)24-13-15-26(16-14-24)33(2,30)31/h3-8,17H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSDYROGPCVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3957666.png)
![(NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide](/img/structure/B3957669.png)
![4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile](/img/structure/B3957673.png)


![ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(3-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3957710.png)

![1-(4-bromophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957721.png)
![4-[(3-chloro-2-thienyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B3957733.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3957744.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B3957764.png)
